molecular formula C12H16ClN3S B4197852 6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

Cat. No. B4197852
M. Wt: 269.79 g/mol
InChI Key: SAGKKQDIHMXBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride” is a chemical compound that is part of a class of compounds known as thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .


Synthesis Analysis

Thienopyrimidines can be synthesized through various methods. One common method involves the reaction of chalcone with guanidine hydrochloride . Another approach involves structure-guided functionalities and computer-aided drug development strategies .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is similar to that of purines, which makes them an attractive structural feature in the production of pharmaceutical drugs . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, they can act as inhibitors of various enzymes and pathways, which can be useful in the treatment of diseases like cancer .

Mechanism of Action

The mechanism of action of thienopyrimidines involves the inhibition of various enzymes and pathways. For example, they can inhibit protein kinases (PKs), which play key roles in several signal transduction pathways . This inhibition can lead to the prevention of metastasis and drug resistance, making thienopyrimidines potential candidates for anticancer medicines .

properties

IUPAC Name

6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-9-7-10-11(13-8-14-12(10)16-9)15-5-3-2-4-6-15;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKKQDIHMXBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride
Reactant of Route 5
6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride
Reactant of Route 6
Reactant of Route 6
6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.